![molecular formula C20H17N5 B14631677 4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine CAS No. 55391-50-9](/img/structure/B14631677.png)
4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine is a complex organic compound with a unique structure that includes a triazole ring and two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine typically involves the reaction of 4,4’-dichlorodipyridine with 1-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.
Aplicaciones Científicas De Investigación
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: A simpler analog with two pyridine rings.
1,2,4-Triazole: A core structure present in many biologically active compounds.
Phenylethylamine: A related compound with a phenylethyl group.
Uniqueness
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine is unique due to its combination of a triazole ring and two pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
55391-50-9 |
|---|---|
Fórmula molecular |
C20H17N5 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[1-(2-phenylethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H17N5/c1-2-4-16(5-3-1)10-15-25-20(18-8-13-22-14-9-18)23-19(24-25)17-6-11-21-12-7-17/h1-9,11-14H,10,15H2 |
Clave InChI |
ZVXVPBWQWCTYJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


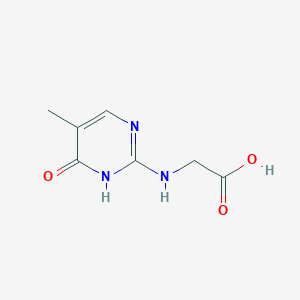



![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
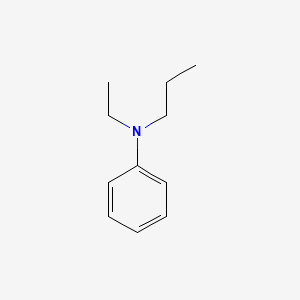

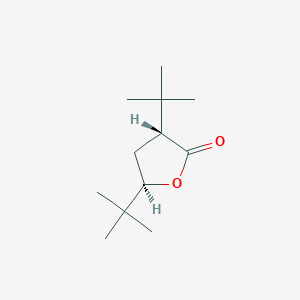
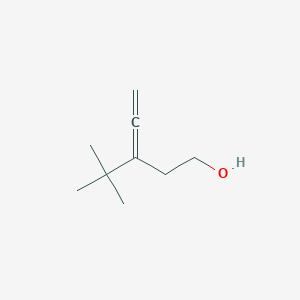
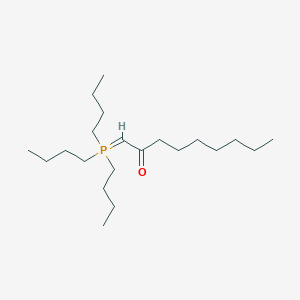

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)


